1-Bromo-4-ethoxy-2,3-difluorobenzene
Overview
Description
1-Bromo-4-ethoxy-2,3-difluorobenzene is an organic compound with the molecular formula C8H7BrF2O. It is a derivative of benzene, characterized by the presence of bromine, ethoxy, and difluoro substituents on the aromatic ring. This compound is often used as an intermediate in organic synthesis due to its unique reactivity and structural properties .
Preparation Methods
The preparation of 1-Bromo-4-ethoxy-2,3-difluorobenzene is primarily achieved through chemical synthesis. One common method involves the reaction of 2,3-difluorobenzene with bromoethanol under alkaline conditions . The reaction typically proceeds as follows:
Starting Materials: 2,3-difluorobenzene and bromoethanol.
Reaction Conditions: Alkaline medium, often using a base such as sodium hydroxide.
Procedure: The reactants are mixed and heated to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
1-Bromo-4-ethoxy-2,3-difluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be substituted by other electrophiles under appropriate conditions.
Oxidation and Reduction: The ethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can also modify the functional groups attached to the benzene ring.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-Bromo-4-ethoxy-2,3-difluorobenzene is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-ethoxy-2,3-difluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. . The ethoxy and difluoro groups influence the reactivity and selectivity of the compound, guiding the formation of specific products.
Comparison with Similar Compounds
1-Bromo-4-ethoxy-2,3-difluorobenzene can be compared with other similar compounds, such as:
1-Bromo-4-ethoxybenzene: Lacks the difluoro substituents, resulting in different reactivity and applications.
1-Bromo-2,3-difluorobenzene: Lacks the ethoxy group, affecting its solubility and chemical behavior.
4-Bromo-2,3-difluorophenetole: Similar structure but with variations in the positioning of substituents, leading to distinct properties and uses.
The uniqueness of this compound lies in its specific combination of substituents, which imparts unique reactivity and versatility in various chemical applications.
Properties
IUPAC Name |
1-bromo-4-ethoxy-2,3-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZVBJOHBGYINN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650448 | |
Record name | 1-Bromo-4-ethoxy-2,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156573-09-0 | |
Record name | 1-Bromo-4-ethoxy-2,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 1-Bromo-4-ethoxy-2,3-difluorobenzene?
A1: While the abstract doesn't explicitly state the significance, the presence of bromine, ethoxy, and fluorine substituents on the benzene ring suggests this compound could be a valuable building block for further chemical synthesis. These functional groups can participate in various reactions, potentially leading to more complex molecules with desired properties for applications in pharmaceuticals, agrochemicals, or materials science.
Q2: What spectroscopic techniques were used to confirm the structure of the synthesized compound?
A2: The researchers used Gas Chromatography-Mass Spectrometry (GC-MS), Infrared Spectroscopy (IR), and Differential Scanning Calorimetry (DSC) to characterize the synthesized this compound [].
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